molecular formula C13H10ClNO3 B14654367 [2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid CAS No. 51362-27-7

[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid

Cat. No.: B14654367
CAS No.: 51362-27-7
M. Wt: 263.67 g/mol
InChI Key: XMIQYGMDSCDQHP-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of pyridine and phenoxyacetic acid, characterized by the presence of a chlorophenyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid typically involves the reaction of 2-chlorophenol with 4-pyridylacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: A related compound with similar structural features but lacking the pyridine ring.

    4-(2-Chlorophenoxy)pyridine: Another related compound with the chlorophenoxy group attached to the pyridine ring.

Uniqueness

[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid is unique due to the presence of both the chlorophenoxy and pyridine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

51362-27-7

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

2-[2-(2-chlorophenoxy)pyridin-4-yl]acetic acid

InChI

InChI=1S/C13H10ClNO3/c14-10-3-1-2-4-11(10)18-12-7-9(5-6-15-12)8-13(16)17/h1-7H,8H2,(H,16,17)

InChI Key

XMIQYGMDSCDQHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC(=C2)CC(=O)O)Cl

Origin of Product

United States

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